
3-(3,3,3-Trifluoropropyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3,3-Trifluoropropyl)azetidine is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activity. It is characterized by the presence of a trifluoropropyl group attached to an azetidine ring, which imparts distinct properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-Trifluoropropyl)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts has been reported to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,3,3-Trifluoropropyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Addition Reactions: It can participate in addition reactions with compounds like tetrahydrofuran, leading to the formation of homologous series of compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organometal reagents, copper(II) triflate, and tetrahydrofuran . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various substituted azetidines and addition products with tetrahydrofuran .
Wissenschaftliche Forschungsanwendungen
3-(3,3,3-Trifluoropropyl)azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and functionalized materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialized materials with unique properties, such as hydrophobic coatings and advanced polymers.
Wirkmechanismus
The mechanism by which 3-(3,3,3-Trifluoropropyl)azetidine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s hydrophobicity and stability, allowing it to interact with hydrophobic regions of biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trifluoropropyltrimethoxysilane: Used in the synthesis of hydrophobic materials.
3,3,3-Trifluoropropylamine: A related compound with similar functional groups but different reactivity and applications.
Uniqueness
3-(3,3,3-Trifluoropropyl)azetidine stands out due to its azetidine ring structure, which imparts unique reactivity and stability compared to other trifluoropropyl-containing compounds
Eigenschaften
Molekularformel |
C6H10F3N |
|---|---|
Molekulargewicht |
153.15 g/mol |
IUPAC-Name |
3-(3,3,3-trifluoropropyl)azetidine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)2-1-5-3-10-4-5/h5,10H,1-4H2 |
InChI-Schlüssel |
MWNQQVLOTBMZQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)CCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


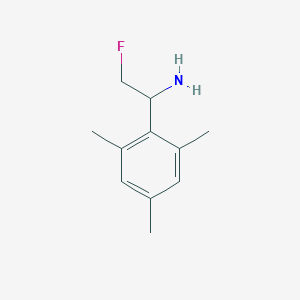
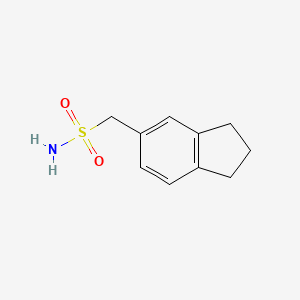
![1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13220700.png)
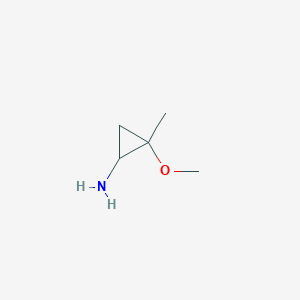
![2-[(2-Methoxyethyl)amino]acetamide](/img/structure/B13220712.png)
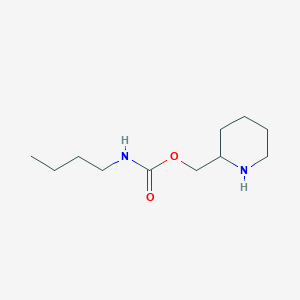
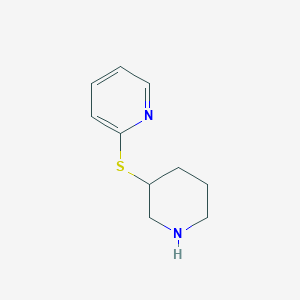

![({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13220738.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13220745.png)
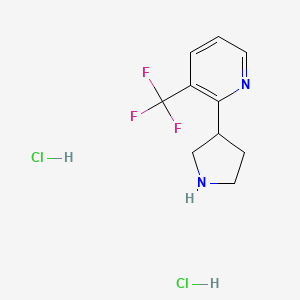
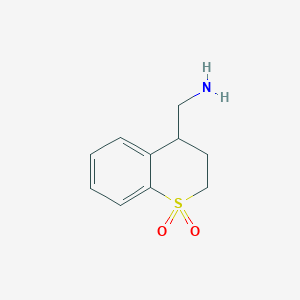
![1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13220773.png)
![Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220779.png)
